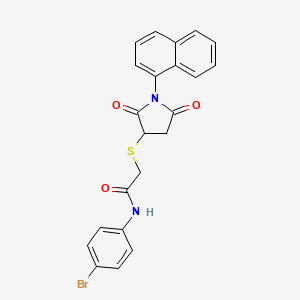
N-(4-bromophenyl)-2-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)sulfanylacetamide: is a complex organic compound that features a bromophenyl group, a naphthalene ring, and a dioxopyrrolidinyl moiety connected via a sulfanylacetamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)sulfanylacetamide typically involves multiple steps:
Formation of the Dioxopyrrolidinyl Moiety: This can be achieved by reacting naphthalene with maleic anhydride under reflux conditions to form the corresponding dioxopyrrolidinyl intermediate.
Bromination of Phenyl Group: The bromophenyl group can be introduced by brominating aniline using bromine in the presence of a catalyst such as iron(III) bromide.
Coupling Reaction: The final step involves coupling the bromophenyl and dioxopyrrolidinyl intermediates using a sulfanylacetamide linker. This can be done under basic conditions using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the dioxopyrrolidinyl moiety, potentially converting them to alcohols.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the dioxopyrrolidinyl moiety.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or inflammatory diseases.
Materials Science: The compound’s unique structure could be useful in the design of novel organic materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving sulfanyl and amide functionalities.
Wirkmechanismus
The exact mechanism of action of N-(4-bromophenyl)-2-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)sulfanylacetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group could play a role in binding to metal ions or forming disulfide bonds, while the amide linkage might be involved in hydrogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-chlorophenyl)-2-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)sulfanylacetamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-methylphenyl)-2-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)sulfanylacetamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in N-(4-bromophenyl)-2-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)sulfanylacetamide can significantly influence its reactivity and interactions compared to its analogs. Bromine is a larger atom and more polarizable than chlorine or a methyl group, which can affect the compound’s electronic properties and its ability to participate in various chemical reactions.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O3S/c23-15-8-10-16(11-9-15)24-20(26)13-29-19-12-21(27)25(22(19)28)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,19H,12-13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWZQSULLWNSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B6111991.png)
![2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B6111997.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-fluorophenoxy)acetyl]piperazine](/img/structure/B6112002.png)

![4-{6-[4-(2-furoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6112024.png)
![4-bromo-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B6112028.png)
![4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-1-(4-methylbenzyl)-2-piperazinone](/img/structure/B6112030.png)
![1-(4-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6112044.png)
![1-[2-methoxy-5-({methyl[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6112066.png)
![2,6-di-tert-butyl-4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6112076.png)
![N-(2-fluorobenzyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6112079.png)
![5-[(5,6-dimethylbenzimidazol-1-yl)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6112085.png)
![2,2-dimethyl-N-{5-methyl-3-[(4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]-2-thienyl}propanamide](/img/structure/B6112090.png)
![3-{[(2,2-dimethylpropyl)amino]methyl}-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6112091.png)
